molecular formula C8H7N3 B1594665 2-(1H-Imidazol-1-yl)pyridine CAS No. 25700-14-5

2-(1H-Imidazol-1-yl)pyridine

Cat. No. B1594665
CAS RN: 25700-14-5
M. Wt: 145.16 g/mol
InChI Key: MIJZSNMJNBVCEB-UHFFFAOYSA-N
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Description

2-(1H-Imidazol-1-yl)pyridine , also known as imidazolylpyridine , is a heterocyclic compound with the chemical formula C8H7N3 . It belongs to the class of imidazole-containing compounds, which possess diverse chemical and biological properties . Imidazole is a five-membered ring containing three carbon atoms, two nitrogen atoms, and two double bonds. It is amphoteric, showing both acidic and basic properties. Imidazole is found in various natural products, including histidine, purine, histamine, and DNA-based structures .


Molecular Structure Analysis

The molecular formula of 2-(1H-Imidazol-1-yl)pyridine is C8H7N3 , and its molecular weight is approximately 145.16 g/mol . The compound features an imidazole ring fused with a pyridine ring, resulting in a unique heterocyclic structure.


Chemical Reactions Analysis

2-(1H-Imidazol-1-yl)pyridine can participate in various chemical reactions, including coordination with metal ions, radical reactions, and functionalization of the imidazole ring . These reactions can lead to the formation of derivatives with diverse biological activities.


Physical And Chemical Properties Analysis

  • Melting Point : Approximately 135-140°C .

Scientific Research Applications

Therapeutic Potential

Imidazole, which is a part of the “2-(1H-Imidazol-1-yl)pyridine” structure, is known for its broad range of chemical and biological properties . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

V600E-BRAF Inhibitors

“2-(1H-Imidazol-1-yl)pyridine” derivatives have been evaluated as potential V600E-BRAF inhibitors . V600E-BRAF is a major protein target involved in various types of human cancers . The compounds showed better docking scores and favorable interactions with their V600E-BRAF target .

CNS-Inhibitors and Anti-Inflammatory Agents

Compounds containing the imidazole moiety have been found to exhibit biochemical and pharmacological properties including CNS-inhibitors and anti-inflammatory agents .

Treatment of Glaucoma

Imidazole containing compounds have been used in the treatment of glaucoma .

Treatment of Obesity

Imidazole containing compounds have also been used in the treatment of obesity .

Treatment of Type 2 Diabetes

Imidazole containing compounds have been used in the treatment of type 2 diabetes .

Nanomaterials

“2-(1H-Imidazol-1-yl)pyridine” is finding increasing applications in the biomedical and biotechnological fields such as disease diagnostics, imaging, drug delivery, food, cosmetics and biosensors development .

Antimicrobial Activity

The synthesized products of “2-(1H-Imidazol-1-yl)pyridine” were tested for antimicrobial activity against various bacterial and fungal strains .

Safety and Hazards

The compound is considered hazardous and should be handled with care .

Mechanism of Action

Target of Action

2-(1H-Imidazol-1-yl)pyridine is a compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, the primary targets of 2-(1H-Imidazol-1-yl)pyridine could be similar to those of imidazole derivatives.

Mode of Action

For instance, some imidazole derivatives show antimicrobial potential by inhibiting the synthesis of bacterial cell walls

Biochemical Pathways

Imidazole is a key component in the biosynthesis of histidine and purines . Therefore, it is plausible that 2-(1H-Imidazol-1-yl)pyridine could affect these pathways and their downstream effects.

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents , which could potentially influence the bioavailability of 2-(1H-Imidazol-1-yl)pyridine.

Result of Action

Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, it is plausible that 2-(1H-Imidazol-1-yl)pyridine could exhibit similar effects.

Action Environment

The solubility of imidazole in water and other polar solvents suggests that the action of 2-(1H-Imidazol-1-yl)pyridine could potentially be influenced by the polarity of its environment.

properties

IUPAC Name

2-imidazol-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c1-2-4-10-8(3-1)11-6-5-9-7-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIJZSNMJNBVCEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90343352
Record name 2-imidazol-1-ylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

25700-14-5
Record name 2-(1H-Imidazol-1-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25700-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-imidazol-1-ylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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